Fluorescent Brightener 264

Übersicht

Beschreibung

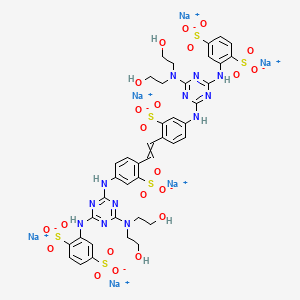

Fluorescent Brightener 264 is a useful research compound. Its molecular formula is C40H38N12Na6O22S6 and its molecular weight is 1369.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Fluorescent Brightener 264 is an organic compound that primarily targets materials such as textiles, plastics, and paper .

Mode of Action

This compound operates by absorbing ultraviolet light and re-emitting it as blue-violet light . This process is known as fluorescence . The compound absorbs high-energy radiation and re-emits it as lower-energy radiation, with the difference in energy being transformed into kinetic energy .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the absorption and emission of light . By absorbing ultraviolet light and re-emitting it as visible light, this compound can enhance the whiteness and brightness of various materials .

Pharmacokinetics

This solubility likely plays a role in its distribution and application in various products .

Result of Action

By absorbing ultraviolet light and re-emitting it as blue-violet light, it enhances the whiteness and brightness of materials such as textiles, plastics, and paper .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the compound’s fluorescence mechanism depends on the presence of ultraviolet light . Additionally, its solubility in water suggests that the compound’s action may be influenced by the water content of the environment .

Biochemische Analyse

Biochemical Properties

Fluorescent Brightener 264 is known for its characteristics of protecting baculoviruses against deactivation by UV light and enhancing the activity of these agents as microbial insecticides on hosts and semi-permissive hosts . It is also known to interact with hyaluronates, which are salts or esters of hyaluronic acid . The nature of these interactions is primarily based on the absorption and emission of light, which is a key characteristic of this compound.

Cellular Effects

The cellular effects of this compound are primarily observed in its ability to enhance the appearance of materials by making them appear whiter and brighter . For instance, in the context of microbial insecticides, this compound improves the bioinsecticidal activity of Anticarsia gemmatalis nucleopolyhedrovirus

Molecular Mechanism

The molecular mechanism of this compound involves the absorption of high-energy radiation in the ultraviolet to violet region and the emission of lower energy radiation in the blue region . This process is facilitated by the unique structure of this compound, which allows for the movement of electrons, leading to the absorption and emission of light .

Temporal Effects in Laboratory Settings

It is known that this compound has good stability and is highly water-soluble

Biologische Aktivität

Fluorescent Brightener 264 (FB-264), a member of the stilbene family, is widely used in various applications such as detergents, textiles, and paper products. Its chemical structure is complex, with the molecular formula and a molecular weight of approximately 1369.1 g/mol . This compound is primarily utilized for its ability to enhance the brightness of materials by absorbing UV light and re-emitting it as visible light.

Toxicological Profile

FB-264 has been subjected to various toxicological assessments to evaluate its safety and biological activity. Key findings from studies include:

Environmental Impact

The environmental fate of FB-264 has also been studied due to its widespread use. It is known to persist in aquatic environments, raising concerns about its bioaccumulation and potential ecological effects. Studies indicate that FB-264 can affect aquatic organisms, including fish and bacteria, leading to toxicity at certain concentrations .

FB-264 functions as an optical brightener by interacting with UV light. It absorbs UV radiation and emits visible light, which enhances the perceived brightness of materials. This photophysical property is attributed to its conjugated structure that allows for effective light absorption and emission .

Case Study 1: Toxicity in Aquatic Environments

A study assessed the toxicity of FB-264 on aquatic organisms, particularly focusing on fish species. Results indicated that exposure to high concentrations led to significant mortality rates and physiological stress responses in fish populations. The study emphasized the need for regulatory measures to limit environmental release during manufacturing and usage phases.

Case Study 2: Effects on Soil Microorganisms

Research examining the impact of FB-264 on soil bacteria revealed alterations in microbial community structure following exposure. The brightener exhibited inhibitory effects on certain bacterial strains essential for soil health, suggesting potential long-term impacts on soil ecosystems.

Data Table: Summary of Toxicological Findings

Wissenschaftliche Forschungsanwendungen

2.1. Textile Industry

FB 264 is predominantly used in the textile industry to improve the whiteness and brightness of fabrics. Its application ranges from cotton to synthetic fibers, where it helps achieve a desirable aesthetic quality. Studies have shown that FB 264 can significantly enhance the optical properties of treated textiles, leading to improved consumer satisfaction .

2.2. Paper Production

In paper manufacturing, FB 264 is employed as a brightening agent to enhance the whiteness of paper products. The addition of this compound during the papermaking process can lead to higher reflectivity and brightness levels, which are critical for printing quality .

2.3. Detergents and Cleaning Products

FB 264 is extensively used in household detergents at concentrations ranging from 0.05% to 0.35%. Its incorporation improves the visual appeal of laundered fabrics by counteracting yellowing effects caused by aging or environmental factors . The compound's effectiveness in maintaining fabric brightness has been well documented in various studies.

2.4. Biological Research

Recent studies have explored the use of fluorescent brighteners like FB 264 in biological applications, such as staining and imaging cellular components. For instance, researchers have utilized FB 264 to visualize structures within cells, leveraging its fluorescent properties to enhance contrast in microscopy .

3.1. Global Market Overview

The global market for fluorescent brighteners, including FB 264, is characterized by significant demand across multiple sectors such as textiles, paper, and cleaning products. The market trends indicate a steady growth trajectory driven by increasing consumer demand for brightening agents .

3.2. Regional Insights

- North America : The region shows robust consumption patterns primarily in detergents and textiles.

- Europe : A significant market share due to stringent regulations on product quality and environmental safety.

- Asia-Pacific : Rapid industrialization has led to increased usage in textiles and paper production.

4.1. Textile Brightening Efficacy

A study conducted on cotton fabrics treated with FB 264 demonstrated a marked improvement in whiteness and UV protection factor (UPF). The results indicated that fabrics treated with FB 264 exhibited higher reflectivity compared to untreated samples, confirming its effectiveness as a brightening agent .

| Treatment Type | Whiteness Degree | UPF |

|---|---|---|

| Untreated | Low | Low |

| FB 264 Treated | High | High |

4.2. Detergent Performance Analysis

In a comparative analysis of various detergents containing FB 264 versus those without, it was found that the former produced significantly brighter whites after multiple washes, underscoring the compound's role in maintaining fabric aesthetics over time .

Eigenschaften

CAS-Nummer |

68971-49-3 |

|---|---|

Molekularformel |

C40H38N12Na6O22S6 |

Molekulargewicht |

1369.1 g/mol |

IUPAC-Name |

hexasodium;2-[[4-[bis(2-hydroxyethyl)amino]-6-[4-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |

InChI |

InChI=1S/C40H44N12O22S6.6Na/c53-15-11-51(12-16-54)39-47-35(45-37(49-39)43-29-21-27(75(57,58)59)7-9-31(29)77(63,64)65)41-25-5-3-23(33(19-25)79(69,70)71)1-2-24-4-6-26(20-34(24)80(72,73)74)42-36-46-38(50-40(48-36)52(13-17-55)14-18-56)44-30-22-28(76(60,61)62)8-10-32(30)78(66,67)68;;;;;;/h1-10,19-22,53-56H,11-18H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;;;/q;6*+1/p-6/b2-1+;;;;;; |

InChI-Schlüssel |

ZECOZQHKQDLCBT-IRTUOLCXSA-H |

SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Isomerische SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Key on ui other cas no. |

76482-78-5 |

Physikalische Beschreibung |

Liquid; Dry Powder |

Verwandte CAS-Nummern |

114456-70-1 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.